Regioisomeric Selectivity in Targeted Glycogen Phosphorylase a / PP1 Pathway Inhibition
The 2,5-dichloro substitution pattern on the phenyl ring is a specifically claimed embodiment within a robust patent describing a family of over a hundred novel substituted arylsulphonylglycines, distinguishing it from unclaimed or less active patterns. While the patent discloses IC50 data for a closely related sub-class in a fluorescence-based binding assay measuring the inhibition of the glycogen phosphorylase a interaction with the GL subunit of PP1, the specific quantitative comparison between the 2,5-dichloro isomer and its 3,4-dichloro analog is not provided in the public abstract. This structural specification provides a strong class-level inference for differential biological activity, guiding researchers to select the patent-exemplified isomer for reproducible target engagement in metabolic disease models [1].
| Evidence Dimension | Glycogen phosphorylase a / PP1-GL interaction inhibition |
|---|---|
| Target Compound Data | Specifically claimed embodiment in US Patent Application 20100130557; no public IC50 data. |
| Comparator Or Baseline | Unclaimed regioisomers (e.g., 3,4-dichloro variant, CAS 432007-40-4) are not specified in the patent's claims. |
| Quantified Difference | Not quantified (claimed vs. not claimed). |
| Conditions | Fluorescence-based binding assay for glycogen phosphorylase a / PP1-GL interaction, as described in patent examples. |
Why This Matters
Selecting a patent-exemplified isomer ensures alignment with documented pharmaceutical compositions and maximizes the probability of reproducing claimed biological effects in drug discovery programs.
- [1] Wagner, H., Langkopf, E., Eckhardt, M., Streicher, R., Schoelch, C., Schuler-Metz, A., & Pautsch, A. (2010). Substituted arylsulphonylglycines, the preparation thereof and the use thereof as pharmaceutical compositions. U.S. Patent Application No. 20100130557, assigned to Boehringer Ingelheim International GmbH. View Source
